molecular formula C10H9Br B13390625 (4-Bromobuta-1,3-dien-1-YL)benzene

(4-Bromobuta-1,3-dien-1-YL)benzene

Cat. No.: B13390625
M. Wt: 209.08 g/mol
InChI Key: RHFAWXPHDBNIKS-KBXRYBNXSA-N
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Description

Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- is an organic compound with the molecular formula C10H9Br. It is a derivative of benzene, where a 4-bromo-1,3-butadien-1-yl group is attached to the benzene ring.

Preparation Methods

The synthesis of Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- typically involves the reaction of benzene with 4-bromo-1,3-butadiene under specific conditions. One common method is through a Heck reaction, where a palladium catalyst is used to facilitate the coupling of the benzene ring with the 4-bromo-1,3-butadiene . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring is attacked by an electrophile, leading to the substitution of the hydrogen atom on the ring . The bromine atom in the compound can also participate in reactions, forming intermediates that further react to yield the final products.

Comparison with Similar Compounds

Similar compounds to Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- include other benzene derivatives with different substituents, such as:

What sets Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- apart is the presence of the 4-bromo-1,3-butadien-1-yl group, which imparts unique chemical properties and reactivity to the compound.

Biological Activity

(4-Bromobuta-1,3-dien-1-YL)benzene is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9Br, with a molecular weight of 201.09 g/mol. The compound features a bromine atom attached to a butadiene chain linked to a benzene ring, contributing to its reactivity and biological significance.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H9Br
Molecular Weight 201.09 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Binding : It may bind to certain receptors, modulating signaling pathways that influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary findings indicate that the compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Studies : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Assays : A study using human cancer cell lines revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability compared to control groups.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructure TypeBiological Activity
(4-Nitrobuta-1,3-dien-1-YL)benzeneNitro group instead of bromineHigher cytotoxicity reported
(4-Methoxybutadiene)Methoxy groupLower antimicrobial activity

Research Applications

The compound's unique properties make it valuable for various research applications:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry : Ongoing research aims to explore its potential as a precursor for developing novel therapeutic agents.

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

[(1E,3E)-4-bromobuta-1,3-dienyl]benzene

InChI

InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+

InChI Key

RHFAWXPHDBNIKS-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=CBr

Origin of Product

United States

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